physical and chemical properties of Pyrene-1,6-dicarbonitrile
physical and chemical properties of Pyrene-1,6-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-1,6-dicarbonitrile is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its unique photophysical and electronic properties. The introduction of nitrile functional groups at the 1 and 6 positions of the pyrene core is expected to significantly influence its electronic structure, reactivity, and potential applications. This guide provides a comprehensive overview of the known and inferred physical and chemical properties of Pyrene-1,6-dicarbonitrile, a proposed synthetic protocol, and a discussion of its potential applications in research and development.
While specific experimental data for Pyrene-1,6-dicarbonitrile is limited in publicly available literature, this document consolidates information from studies on closely related pyrene derivatives to provide a foundational understanding for researchers.
Physical and Chemical Properties
Quantitative data for Pyrene-1,6-dicarbonitrile is not extensively reported. The following tables summarize the basic molecular information and expected properties based on the pyrene scaffold and related nitrile-substituted aromatic compounds.
Table 1: General Properties of Pyrene-1,6-dicarbonitrile
| Property | Value | Source |
| Chemical Name | Pyrene-1,6-dicarbonitrile | IUPAC Nomenclature |
| CAS Number | 27973-30-4 | [1][2] |
| Molecular Formula | C₁₈H₈N₂ | Calculated |
| Molecular Weight | 252.27 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
Table 2: Solubility Profile (Qualitative and Inferred)
| Solvent | Expected Solubility | Rationale |
| Water | Insoluble | Based on the hydrophobic nature of the pyrene core[3]. |
| Non-polar organic solvents (e.g., hexane, toluene) | Low to moderate | Pyrene itself is soluble in these solvents[3]. |
| Polar aprotic solvents (e.g., DMSO, DMF, THF) | Moderate to good | The nitrile groups increase polarity, likely enhancing solubility in these solvents. |
| Polar protic solvents (e.g., ethanol, methanol) | Low | Pyrene has limited solubility in alcohols[3]. |
Table 3: Spectroscopic Properties (Expected)
| Technique | Expected Characteristics |
| UV-Vis Absorption | Strong absorption bands in the UV region (typically around 300-400 nm), characteristic of the pyrene chromophore. The nitrile groups may cause a slight shift in the absorption maxima[4][5]. |
| Fluorescence Emission | Expected to be a fluorescent compound, with emission in the blue to green region of the visible spectrum. The emission wavelength and quantum yield will be solvent-dependent[6][7]. |
| Infrared (IR) Spectroscopy | A characteristic sharp peak for the C≡N stretching vibration is expected around 2220-2240 cm⁻¹[8]. |
| ¹H NMR Spectroscopy | A complex pattern of signals in the aromatic region (typically δ 7.5-9.0 ppm), consistent with the substituted pyrene ring system. |
| ¹³C NMR Spectroscopy | Signals for the aromatic carbons and a characteristic signal for the nitrile carbon (around δ 110-120 ppm). |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₈H₈N₂. |
Synthesis and Experimental Protocols
A plausible synthetic route to Pyrene-1,6-dicarbonitrile is via the cyanation of 1,6-dibromopyrene. This method is a common and effective way to introduce nitrile groups onto aromatic rings.
Proposed Synthesis Workflow
Detailed Experimental Protocol: Synthesis of Pyrene-1,6-dicarbonitrile from 1,6-Dibromopyrene
This protocol is based on established methods for the cyanation of aryl halides.
Materials:
-
1,6-Dibromopyrene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Nitrogen gas (N₂)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,6-dibromopyrene (1 equivalent) and copper(I) cyanide (2.2 equivalents).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask. The amount of solvent should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to reflux (typically around 150-160 °C) and maintain it under a nitrogen atmosphere with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically after 24-48 hours), cool the mixture to room temperature.
-
Quenching: Carefully pour the reaction mixture into an aqueous solution of hydrochloric acid. This will protonate any remaining cyanide and dissolve the copper salts.
-
Extraction: Extract the aqueous mixture with an organic solvent such as toluene or dichloromethane.
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure Pyrene-1,6-dicarbonitrile.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Reactivity and Potential Applications
The chemical behavior of Pyrene-1,6-dicarbonitrile is dictated by the pyrene core and the two nitrile functional groups.
Reactivity:
-
Pyrene Core: The pyrene ring system is susceptible to electrophilic substitution, although the electron-withdrawing nature of the nitrile groups will deactivate the ring towards such reactions. The remaining unsubstituted positions could potentially undergo further functionalization under specific conditions.
-
Nitrile Groups: The nitrile groups can undergo a variety of chemical transformations. They can be hydrolyzed to carboxylic acids (Pyrene-1,6-dicarboxylic acid), reduced to amines, or participate in cycloaddition reactions.
Potential Applications:
-
Organic Electronics: The electron-withdrawing nature of the nitrile groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the pyrene system, making Pyrene-1,6-dicarbonitrile a potential n-type semiconductor for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)[9]. The planar structure of the pyrene core also facilitates π-π stacking, which is crucial for charge transport in organic electronic devices.
-
Fluorescent Probes: Pyrene and its derivatives are well-known for their fluorescent properties, which are often sensitive to the local environment[8]. Pyrene-1,6-dicarbonitrile is expected to be fluorescent and could be explored as a probe for detecting various analytes or for studying molecular interactions.
-
Drug Development: The nitrile group is a common functional group in many pharmaceutical compounds. Pyrene-1,6-dicarbonitrile could serve as a scaffold for the synthesis of novel bioactive molecules. The pyrene core itself has been investigated for its interactions with biological systems[10].
Safety Information
Specific toxicity data for Pyrene-1,6-dicarbonitrile is not available. However, as an aromatic nitrile, it should be handled with care in a well-ventilated fume hood. General safety precautions for handling similar compounds include:
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.
-
Fire Hazards: Aromatic compounds can be flammable. Store away from ignition sources.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier once the compound is acquired[7][11][12].
Conclusion
Pyrene-1,6-dicarbonitrile is a promising but understudied derivative of pyrene. Its predicted electronic and photophysical properties suggest potential applications in materials science and medicinal chemistry. This guide provides a starting point for researchers interested in exploring the synthesis and properties of this compound. Further experimental investigation is necessary to fully elucidate its characteristics and unlock its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiphoton Spectral Analysis of Benzo[a]pyrene Uptake and Metabolism in a Rat Liver Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cram3ra.unict.it [cram3ra.unict.it]
- 5. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.be [fishersci.be]
- 8. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.as.uky.edu [chem.as.uky.edu]
- 10. Identification of a Novel Metabolite in the Degradation of Pyrene by Mycobacterium sp. Strain AP1: Actions of the Isolate on Two- and Three-Ring Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. fishersci.com [fishersci.com]
